N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide
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Overview
Description
N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide is a complex organic compound with a unique structure that combines a pyrimidine ring with a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide typically involves the reaction of a pyrimidine derivative with a phthalimide derivative under specific conditions. One common method involves the use of a condensation reaction where the pyrimidine derivative is reacted with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-2,4(1H,3H)-dione: A similar compound with a pyrimidine ring structure.
Thymine: Another pyrimidine derivative with similar structural features.
Uniqueness
N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide is unique due to the presence of both pyrimidine and phthalimide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c17-10-7(5-14-13(20)15-10)6-16-11(18)8-3-1-2-4-9(8)12(16)19/h1-5H,6H2,(H2,14,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNAEJWUJZSGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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